6-O-Isobutyryl-butyrylhelenalin
Overview
Description
6-O-Isobutyryl-butyrylhelenalin is a sesquiterpene lactone derivative known for its diverse biological activities. This compound is derived from helenalin, a naturally occurring substance found in various species of the genus Arnica. It has garnered significant interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Isobutyryl-butyrylhelenalin typically involves the esterification of helenalin with isobutyric acid. The reaction is carried out under anhydrous conditions using a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is then purified through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: 6-O-Isobutyryl-butyrylhelenalin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Ester derivatives with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and as a bioactive compound in cosmetic formulations.
Mechanism of Action
The mechanism of action of 6-O-Isobutyryl-butyrylhelenalin involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets key enzymes and receptors involved in inflammatory and cancer pathways, such as NF-κB and COX-2.
Pathways Involved: It modulates signaling pathways like the MAPK and PI3K/Akt pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Helenalin: The parent compound from which 6-O-Isobutyryl-butyrylhelenalin is derived.
6-O-Acetyl-butyrylhelenalin: Another ester derivative with similar biological activities.
6-O-Isobutyryl-isohelenalin: A structural isomer with distinct biological properties.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. Its ability to modulate multiple signaling pathways and target various molecular entities makes it a versatile compound in therapeutic research.
Properties
IUPAC Name |
[(1R,2R,3S,7S,8S,10S)-3,8-dimethyl-13-methylidene-4,11,12-trioxatricyclo[8.3.0.03,7]tridec-5-en-2-yl] 2-methylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-9(2)16(18)20-15-14-11(4)21-22-13(14)8-10(3)12-6-7-19-17(12,15)5/h6-7,9-10,12-15H,4,8H2,1-3,5H3/t10-,12+,13-,14-,15+,17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUKPHBHHJFWOV-NMBQJPEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(C1C=CO3)C)OC(=O)C(C)C)C(=C)OO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]([C@H]([C@@]3([C@@H]1C=CO3)C)OC(=O)C(C)C)C(=C)OO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201894 | |
Record name | 6-O-Isobutyryl-butyrylhelenalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53658-84-7 | |
Record name | 6-O-Isobutyryl-butyrylhelenalin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053658847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-O-Isobutyryl-butyrylhelenalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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